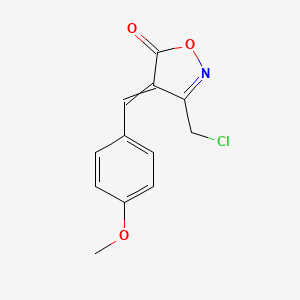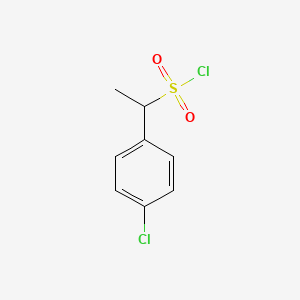
2-Methyl-2-(3-nitrophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(3-nitrophenyl)propan-1-ol is an organic compound with the molecular formula C10H13NO3 It is a derivative of propanol, featuring a nitrophenyl group attached to the second carbon of the propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-nitrophenyl)propan-1-ol typically involves the nitration of 2-Methylpropan-1-ol followed by a series of purification steps. One common method involves the reaction of 2-Methylpropan-1-ol with nitric acid in the presence of a catalyst to introduce the nitro group onto the phenyl ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective. The product is then purified using techniques such as distillation or crystallization to achieve the required purity levels for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3-nitrophenyl)propan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of 2-Methyl-2-(3-nitrophenyl)propanal or 2-Methyl-2-(3-nitrophenyl)propanone.
Reduction: Formation of 2-Methyl-2-(3-aminophenyl)propan-1-ol.
Substitution: Formation of 2-Methyl-2-(3-nitrophenyl)propyl halides.
Scientific Research Applications
2-Methyl-2-(3-nitrophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro and hydroxyl functional groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3-nitrophenyl)propan-1-ol depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine group, which can then participate in further chemical reactions. The hydroxyl group can act as a nucleophile in substitution reactions, allowing the compound to form new bonds with other molecules. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
2-Methyl-2-(3-nitrophenyl)propan-1-ol can be compared with other similar compounds such as:
Isobutanol (2-Methylpropan-1-ol): Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.
2-Methyl-2-(4-nitrophenyl)propan-1-ol: Similar structure but with the nitro group in a different position, which can affect its reactivity and applications.
2-Methyl-2-(3-aminophenyl)propan-1-ol:
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-methyl-2-(3-nitrophenyl)propan-1-ol |
InChI |
InChI=1S/C10H13NO3/c1-10(2,7-12)8-4-3-5-9(6-8)11(13)14/h3-6,12H,7H2,1-2H3 |
InChI Key |
ZTDCLNCNPBULDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



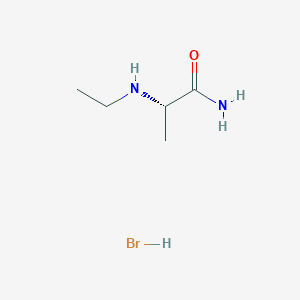
![6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11721897.png)
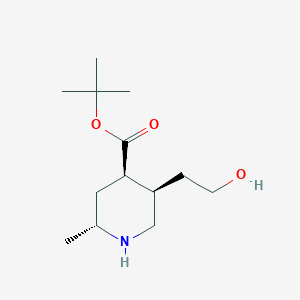
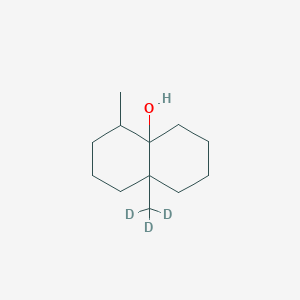
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]benzamide](/img/structure/B11721907.png)

![1-[(5-Fluorothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B11721924.png)

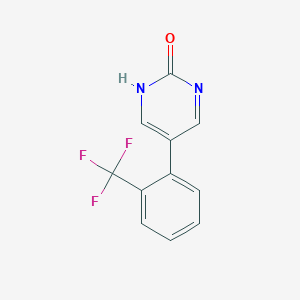
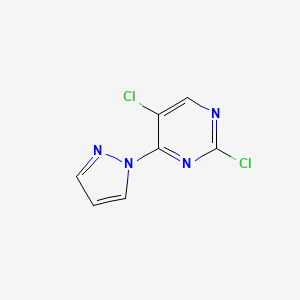
![3,4-Dihydro-2H-spiro[naphthalene-1,4'-oxazolidine]-2',5'-dione](/img/structure/B11721958.png)
